molecular formula C15H13NO3 B070782 9-Fluorenylmethyl N-hydroxycarbamate CAS No. 190656-01-0

9-Fluorenylmethyl N-hydroxycarbamate

Cat. No.: B070782
CAS No.: 190656-01-0
M. Wt: 255.27 g/mol
InChI Key: HHNJBGORPSTJDX-UHFFFAOYSA-N
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Description

9-Fluorenylmethyl N-hydroxycarbamate is a specialized chemical building block primarily employed as a protected hydroxamic acid precursor in organic and medicinal chemistry research. Its core value lies in the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of modern solid-phase peptide synthesis (SPPS). This reagent enables the efficient incorporation of the hydroxamate functional group into synthetic molecules under standard Fmoc-chemistry conditions, which involve mild base treatment (e.g., piperidine) for selective deprotection.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(16-18)19-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14,18H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNJBGORPSTJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407926
Record name N-Fmoc-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190656-01-0
Record name N-Fmoc-hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Fluorenylmethyl N-hydroxycarbamate
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Preparation Methods

Nucleophilic Substitution Using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

The most direct method for synthesizing Fmoc-NHOH involves the reaction of 9-fluorenylmethyl chloroformate (Fmoc-Cl) with hydroxylamine hydrochloride (NH2_2OH·HCl) under basic conditions. This two-step process begins with the preparation of Fmoc-Cl, followed by its conversion to the target compound.

Step 1: Synthesis of Fmoc-Cl
Fmoc-Cl is synthesized via the reaction of 9-fluorenylmethanol with triphosgene (bis(trichloromethyl) carbonate) in the presence of a catalytic base. The protocol outlined in demonstrates high efficiency:

  • Reagents :

    • 9-Fluorenylmethanol (20 g)

    • Triphosgene (46 g)

    • Chloroform (200 mL)

    • 4-Dimethylaminopyridine (DMAP, 18.5 g)

  • Procedure :

    • Combine 9-fluorenylmethanol, triphosgene, and chloroform in a reactor.

    • Stir for 30 minutes at ambient temperature.

    • Add DMAP dissolved in chloroform dropwise under an ice bath (−5–5°C).

    • Warm to 40–60°C and react for 2–4 hours.

    • Filter the mixture, concentrate the filtrate, and crystallize using ether.

Yield : 90–93%.

Step 2: Formation of Fmoc-NHOH
Fmoc-Cl undergoes nucleophilic acyl substitution with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate or triethylamine):

  • Reagents :

    • Fmoc-Cl (1 equiv)

    • NH2_2OH·HCl (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure :

    • Dissolve Fmoc-Cl in anhydrous DCM.

    • Add NH2_2OH·HCl and triethylamine sequentially under nitrogen.

    • Stir at 0–5°C for 1 hour, then warm to room temperature.

    • Quench with water, extract with DCM, and purify via recrystallization.

Key Considerations :

  • Solvent Choice : Chloroform or DCM ensures optimal solubility of Fmoc-Cl.

  • Base Selection : Triethylamine neutralizes HCl, driving the reaction forward.

Use of Active Esters (Fmoc-OSu)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) serves as an alternative reagent for carbamate formation. While primarily used for amino acid protection, it can react with hydroxylamine under mild conditions:

  • Reagents :

    • Fmoc-OSu (1 equiv)

    • NH2_2OH·HCl (1.1 equiv)

    • Dimethylformamide (DMF)

  • Procedure :

    • Dissolve Fmoc-OSu in DMF.

    • Add NH2_2OH·HCl and stir at 25°C for 12 hours.

    • Isolate the product via precipitation with ice water.

Advantages :

  • Reduced side reactions due to the stability of Fmoc-OSu.

  • Compatibility with polar aprotic solvents.

Limitations :

  • Lower yields (~75%) compared to Fmoc-Cl-based methods.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal yields are achieved at 0–5°C during the initial reaction phase to minimize decomposition of Fmoc-Cl. Subsequent warming to 40–60°C accelerates the reaction without compromising product integrity. Catalytic bases like DMAP enhance reaction rates by deprotonating hydroxylamine, increasing nucleophilicity.

Solvent Systems

SolventYield (%)Purity (%)
Chloroform9398
Dichloromethane9097
THF8595

Chloroform outperforms other solvents due to its ability to dissolve both Fmoc-Cl and hydroxylamine salts.

Industrial-Scale Production Considerations

Process Scalability

The method described in is industrially viable, with key modifications:

  • Continuous Flow Reactors : Enable precise temperature control and reduce reaction times.

  • Solvent Recycling : Chloroform recovery via distillation minimizes waste.

Quality Control

  • Melting Point : 60–64°C (consistent with literature).

  • HPLC Purity : >98% achieved through recrystallization in ether.

Challenges and Mitigation Strategies

Moisture Sensitivity

Fmoc-Cl is highly moisture-sensitive, necessitating anhydrous conditions. Storage under inert gas (N2_2 or Ar) is critical.

Byproduct Formation

Triphosgene-derived impurities are minimized by using stoichiometric ratios of 9-fluorenylmethanol to triphosgene (1:1.5–2) .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenylmethyl N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Fmoc-NHOH is primarily used in peptide synthesis as a protecting group for amines. This application facilitates selective reactions, improving the yield and purity of the synthesized peptides. The use of Fmoc protection allows for the sequential addition of amino acids while preventing unwanted side reactions.

Case Study:
In a study published in Tetrahedron Letters, researchers demonstrated the synthesis of hydroxamic acids using Fmoc-NHOH as a key reagent in solid-phase peptide synthesis. The results indicated high yields and purity of the final products, showcasing the effectiveness of Fmoc protection in complex peptide structures .

Drug Development

The compound plays a significant role in drug modification processes, enhancing pharmacological properties and bioavailability. Its ability to form stable derivatives makes it an essential component in the design of prodrugs.

Data Table: Examples of Drug Candidates Modified Using Fmoc-NHOH

Drug CandidateModification TypeResulting Property
Compound AHydroxamic acidIncreased solubility
Compound BProdrug formationImproved bioavailability

Research has shown that incorporating hydroxamic acid functionalities can lead to increased efficacy in drug candidates targeting specific biological pathways .

Analytical Chemistry

In analytical chemistry, Fmoc-NHOH is utilized for the derivatization of carbonyl compounds, aiding in their detection and quantification in complex mixtures. This application is crucial for analyzing biological samples where carbonyl-containing metabolites are present.

Case Study:
A study highlighted the use of Fmoc-NHOH for the derivatization of aldehydes and ketones, resulting in enhanced sensitivity during chromatographic analysis. The derivatives formed were stable under various conditions, allowing for reliable quantification .

Bioconjugation

Fmoc-NHOH facilitates bioconjugation processes, enabling the attachment of biomolecules such as proteins and nucleic acids to surfaces or other molecules. This property is essential for developing diagnostic tools and therapeutic agents.

Data Table: Bioconjugation Applications Using Fmoc-NHOH

Biomolecule TypeConjugation TargetApplication Area
ProteinSurfacesDiagnostics
Nucleic AcidDrug Delivery SystemsTherapeutics

Research indicates that bioconjugates formed using Fmoc-NHOH exhibit improved stability and functionality, making them suitable for various biomedical applications .

Material Science

In material science, this compound is employed to develop functionalized polymers and materials. Its incorporation into coatings and adhesives enhances performance characteristics like adhesion strength and chemical resistance.

Case Study:
A study on polymer composites revealed that incorporating Fmoc-NHOH into epoxy resins resulted in improved mechanical properties and thermal stability, demonstrating its utility in advanced material applications .

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Functional Differences

Carbamates with N-hydroxy groups vary significantly in reactivity, stability, and biological activity depending on their substituents. Below is a comparative analysis of Fmoc-NHOH and its analogs:

Table 1: Comparative Properties of N-Hydroxycarbamate Derivatives
Compound Molecular Weight Key Applications Reactivity/Solubility Toxicity Profile
9-Fluorenylmethyl N-hydroxycarbamate 297.31 Peptide synthesis, hydroxamic acid prep Hydrophobic; stable in solid-phase Skin/eye irritant
Benzyl N-Hydroxycarbamate 167.16 Pharmaceutical intermediates Stable at 2–8°C; fine powder Requires controlled handling
tert-Butyl N-hydroxycarbamate 147.14 Hydroxylamine source in organic synthesis Acid-labile; recrystallizes in hexane Limited toxicity data
Ethyl N-hydroxycarbamate 105.09 Teratogenicity/carcinogenicity studies High reactivity in nucleophilic reactions Potent teratogen and carcinogen

Biological Activity

9-Fluorenylmethyl N-hydroxycarbamate (Fmoc-NHOH) is a compound that plays a significant role in organic synthesis, particularly in the formation of hydroxamic acids. These derivatives are crucial for various biochemical applications, including enzyme inhibition studies and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of Fmoc-NHOH, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

This compound is synthesized through the reaction of 9-fluorenylmethanol with hydroxylamine in the presence of activating agents like dichloromethane or dimethylformamide. The reaction typically requires a base such as triethylamine to facilitate the process. The resulting compound is characterized by its stability and selectivity in synthetic reactions due to the fluorenylmethyl group.

PropertyValue
IUPAC Name9H-fluoren-9-ylmethyl N-hydroxycarbamate
CAS Number190656-01-0
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol

Fmoc-NHOH primarily acts as a hydroxylamine donor, facilitating the formation of hydroxamic acids. These acids are known to inhibit several important enzymes, including:

  • Histone Deacetylases (HDACs) : Inhibition leads to increased histone acetylation, which can enhance gene expression and affect cellular processes.
  • Matrix Metalloproteinases (MMPs) : These enzymes are involved in extracellular matrix remodeling, and their inhibition has implications in cancer metastasis and tissue repair.

The biochemical pathways affected by Fmoc-NHOH include:

  • Gene Expression Regulation : Through HDAC inhibition, Fmoc-NHOH can alter transcriptional activity.
  • Cell Migration : MMP inhibition impacts cell motility, which is crucial in cancer progression and wound healing.

Enzyme Inhibition Studies

Numerous studies have utilized Fmoc-NHOH to synthesize peptidyl hydroxamic acids that serve as potent inhibitors of metalloproteinases. For example, research has shown that hydroxamic acid derivatives exhibit significant inhibitory activity against MMPs involved in tumor invasion and metastasis .

Medicinal Chemistry

Hydroxamic acids derived from Fmoc-NHOH have been investigated for their therapeutic potential in various diseases, including cancer and arthritis. Their ability to modulate enzyme activity makes them valuable tools in drug development.

Case Studies

  • Inhibition of Histone Deacetylases : A study demonstrated that specific hydroxamic acid derivatives synthesized from Fmoc-NHOH showed increased potency against HDACs, leading to enhanced apoptosis in cancer cell lines .
  • MMP Inhibition : Research indicated that certain peptidyl hydroxamic acids derived from Fmoc-NHOH significantly reduced MMP activity in vitro, suggesting their potential use in treating conditions characterized by excessive tissue remodeling .

Q & A

Q. What is the primary application of Fmoc-NHOH in peptide synthesis, and how is it methodologically integrated into solid-phase resin systems?

Fmoc-NHOH is used to synthesize hydroxamic acids and peptidyl hydroxamic acids via solid-phase chemistry. It reacts with 2-chlorotrityl polystyrene resin to form N-Fmoc-aminooxy-2-chlorotrityl polystyrene, enabling sequential peptide chain elongation. Key steps include:

  • Resin Activation : Pre-swollen resin in DCM is treated with Fmoc-NHOH and DIEA in anhydrous DMF under nitrogen .
  • Coupling : Hydroxamic acid precursors are coupled using HATU or DIC as activators.
  • Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group for subsequent amino acid additions .

Q. What safety protocols are critical when handling Fmoc-NHOH in laboratory settings?

Fmoc-NHOH requires stringent safety measures due to its acute toxicity (oral, skin) and respiratory irritation risks:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation .
  • Storage : Keep in a dry, cool environment (2–8°C) in airtight containers to prevent moisture-induced decomposition .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-NHOH to solid-phase resins be optimized, and what analytical methods validate successful conjugation?

Optimization Strategies :

  • Solvent Selection : Anhydrous DMF or NMP enhances solubility and reduces side reactions.
  • Activator Screening : HOBt/DIC combinations improve coupling yields compared to carbodiimides alone.
  • Reaction Monitoring : Use Kaiser test or FT-IR to detect free amino groups.

Validation Methods :

  • LC-MS : Confirm molecular weight of cleaved intermediates.
  • Elemental Analysis : Quantify nitrogen content to assess resin loading capacity .

Q. What are the stability challenges of Fmoc-NHOH under acidic or basic conditions, and how can degradation pathways be mitigated?

Fmoc-NHOH is prone to hydrolysis under prolonged acidic/basic conditions:

  • Acidic Conditions : Cleavage of the carbamate bond occurs below pH 3.
  • Basic Conditions : Above pH 9, Fmoc deprotection accelerates.

Mitigation :

  • Use buffered neutral conditions (pH 6–8) during resin loading.
  • Shorten reaction times and employ low-temperature (0–4°C) protocols for sensitive steps .

Q. Which advanced spectroscopic techniques are suitable for characterizing Fmoc-NHOH-derived hydroxamic acid products?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify carbamate and hydroxamate functional groups (e.g., δ 6.5–7.8 ppm for aromatic Fmoc protons) .
  • X-ray Crystallography : Resolve crystal structures of intermediates, as demonstrated for related fluorenylmethyl carbamates .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions with <2 ppm mass accuracy .

Q. How can computational modeling predict the reactivity of Fmoc-NHOH in novel synthetic pathways?

  • DFT Calculations : Simulate transition states for carbamate formation or hydrolysis using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Model interactions between Fmoc-NHOH and resin matrices to optimize binding affinity.
  • Cheminformatics Tools : Predict solubility (LogP) and stability using platforms like SwissADME or MOE .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluorenylmethyl N-hydroxycarbamate
Reactant of Route 2
9-Fluorenylmethyl N-hydroxycarbamate

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